![molecular formula C11H8ClNO B8397849 2-(But-3-ynyl)-4-chlorobenzo[d]oxazole](/img/structure/B8397849.png)
2-(But-3-ynyl)-4-chlorobenzo[d]oxazole
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Overview
Description
2-(But-3-ynyl)-4-chlorobenzo[d]oxazole is a useful research compound. Its molecular formula is C11H8ClNO and its molecular weight is 205.64 g/mol. The purity is usually 95%.
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Q & A
Q. Basic: What synthetic methodologies are commonly employed for preparing benzo[d]oxazole derivatives like 2-(But-3-ynyl)-4-chlorobenzo[d]oxazole?
Answer:
Benzo[d]oxazole derivatives are typically synthesized via cyclization reactions. For example:
- Cyclocondensation: Reaction of substituted 2-aminophenols with aldehydes or carboxylic acid derivatives under acidic conditions. Dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid are critical for forming the oxazole ring .
- Microwave-assisted synthesis: Greener approaches using nanocatalysts (e.g., TiO₂ nanoparticles) can enhance reaction efficiency and yield .
- Functionalization: Post-cyclization modifications, such as Sonogashira coupling, can introduce alkynyl groups (e.g., but-3-ynyl) at specific positions .
Q. Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and purity. For example, the aldehyde proton in 4-chlorobenzo[d]oxazole-2-carbaldehyde appears at ~10 ppm in ¹H NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves crystal packing and bond angles, critical for understanding reactivity .
Q. Advanced: How can computational modeling (e.g., DFT) predict the photophysical properties of benzo[d]oxazole derivatives?
Answer:
Benzannulation and substituent effects on excited-state intramolecular proton transfer (ESIPT) can be modeled using:
- TDDFT Calculations: Hybrid functionals (e.g., B3LYP, PBE0) accurately predict emission energies. For 2-(20-hydroxyphenyl)-oxazoles, benzannulation at the oxazole moiety minimally impacts emission wavelength but alters charge transfer character .
- Vibrational Analysis: IR spectra computed at the DFT level reveal hydrogen-bond strength changes during ESIPT .
Application: Optimize fluorophore design by tuning substituents to modulate Stokes shifts and energy barriers .
Q. Advanced: How do reaction conditions (solvent, catalyst) influence the yield of benzo[d]oxazole derivatives?
Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance cyclization kinetics but may require reflux. Ethanol/water mixtures improve crystallization .
- Catalysts: Pd/C (10% w/w) in hydrogenation steps reduces nitro groups to amines with >90% efficiency .
- Acid Catalysis: Glacial acetic acid facilitates Schiff base formation in condensation reactions .
Q. Advanced: How can structural modifications resolve contradictions in biological activity data for benzo[d]oxazole derivatives?
Answer:
Discrepancies in antimicrobial or enzyme inhibition assays often arise from:
- Substituent Positioning: Chlorine at the 4-position (vs. 5-position) enhances steric hindrance, altering target binding .
- Bioisosteric Replacement: Replacing a methyl group with trifluoromethyl improves metabolic stability but may reduce solubility .
Case Study: Oxazole derivatives with bromomethyl groups show moderate antifungal activity (MIC = 32 µg/mL against Candida albicans), but halogen size impacts selectivity .
Q. Advanced: What strategies optimize regioselectivity in functionalizing benzo[d]oxazole cores?
Answer:
- Directing Groups: Electron-withdrawing groups (e.g., -Cl) at the 4-position direct electrophilic substitution to the 5-position .
- Cross-Coupling: Suzuki-Miyaura coupling with arylboronic acids selectively introduces aryl groups at the 2-position .
- Protection/Deprotection: Temporary protection of reactive sites (e.g., aldehyde groups) prevents undesired side reactions .
Q. Advanced: How does solvent choice impact reaction kinetics in oxazole synthesis?
Answer:
- Polar Protic Solvents (e.g., MeOH): Stabilize transition states in SN2 mechanisms but may slow nucleophilic attack due to hydrogen bonding .
- Nonpolar Solvents (e.g., Toluene): Favor radical intermediates in photochemical reactions.
Example: Microwave-assisted synthesis in DMF reduces reaction time from 18 hours to 2 hours for cyclization steps .
Q. Advanced: What mechanistic insights explain the neuroprotective effects of halogenated oxazoles?
Answer:
- Enzyme Inhibition: Chlorine and iodine substituents enhance binding to acetylcholinesterase (AChE) via halogen bonding. 2-(Difluoromethoxy)-5-iodobenzo[d]oxazole shows IC₅₀ = 0.8 µM, comparable to donepezil .
- Oxidative Stress Modulation: Fluorinated groups scavenge ROS, as shown in neuronal cell assays (EC₅₀ = 5 µM) .
Properties
Molecular Formula |
C11H8ClNO |
---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-but-3-ynyl-4-chloro-1,3-benzoxazole |
InChI |
InChI=1S/C11H8ClNO/c1-2-3-7-10-13-11-8(12)5-4-6-9(11)14-10/h1,4-6H,3,7H2 |
InChI Key |
LUQNXRXAZMWYRA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1=NC2=C(O1)C=CC=C2Cl |
Origin of Product |
United States |
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